

Unveiling the Potency of Sampangine Analogs: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest				
Compound Name:	Sampangine			
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For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of **sampangine** analogs, delving into their structure-activity relationships (SAR) concerning their antifungal, antimycobacterial, and cytotoxic properties. The data presented herein is curated from experimental studies to offer a clear, objective overview for advancing drug discovery efforts.

Sampangine, a naturally occurring azaoxoaporphine alkaloid, has garnered significant interest for its broad spectrum of biological activities. However, its development as a therapeutic agent has been hampered by issues such as poor solubility. This has spurred extensive research into the synthesis and evaluation of **sampangine** analogs with improved pharmacological profiles. This guide summarizes the key findings in this area, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Comparative Biological Activity of Sampangine Analogs

The biological potency of **sampangine** and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimal inhibitory concentration (MIC) for antifungal and antimycobacterial activities. The following tables summarize the in vitro



activity of various **sampangine** analogs against a range of fungal pathogens, cancer cell lines, and mycobacteria.

Antifungal Activity

The core structure of **sampangine** has been a fertile ground for modifications to enhance its antifungal properties. Strategic alterations, such as scaffold hopping and structural simplification, have led to the discovery of analogs with potent activity against clinically relevant fungi, including fluconazole-resistant strains.

Table 1: Antifungal Activity (MIC in µg/mL) of Sampangine and Analogs

Compound	Candida albicans	Candida glabrata	Candida krusei	Aspergillus fumigatus	Cryptococc us neoformans
Sampangine	1.56	3.13	1.56	0.78	0.39
Thiophene Analog S2[1]	0.78	1.56	0.78	0.39	0.20
Simplified Analog 22b[2]	0.5	1	0.5	-	-
Simplified Analog 22c[2]	1	2	1	-	-
3- Methoxysam pangine[3]	1.6	3.1	1.6	0.8	0.4
Benzo[4] [5]sampangin e[3]	0.8	1.6	0.8	0.4	0.2

Note: '-' indicates data not available.

Cytotoxic Activity



The cytotoxic potential of **sampangine** analogs against various cancer cell lines is a significant area of investigation. The iminoquinone moiety within the **sampangine** scaffold is believed to play a crucial role in its anticancer effects, primarily through the induction of oxidative stress.

Table 2: Cytotoxic Activity (IC50 in μ M) of **Sampangine** and Analogs against Human Cancer Cell Lines

Compound	HL-60 (Leukemia)	A549 (Lung)	MCF-7 (Breast)	HepG2 (Liver)
Sampangine	2.5	5.1	4.8	6.2
1- Hydroxybenzo[g]i soquinoline-5,10- dione Analog	1.2	3.4	2.9	4.1
Enamine Substituted Cleistopholine Analog	>10	>10	>10	>10

Antimycobacterial Activity

Tuberculosis remains a global health challenge, necessitating the discovery of novel antimycobacterial agents. **Sampangine** and its analogs have demonstrated promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.

Table 3: Antimycobacterial Activity (MIC in μM) of **Sampangine** and Analogs



Compound	Mycobacteriu m tuberculosis H37Rv	MDR LAM-1 M. tuberculosis	Mycobacteriu m bovis	Mycobacteriu m avium
Sampangine	1.76	~2	3.5	7.0
1- Hydroxybenzo[g]i soquinoline-5,10- dione Analog[6]	0.88	~1	1.8	3.6
3-Substituted Sampangine Analog[3]	1.5	-	-	-
Benzo[4] [5]sampangine[3]	0.9	-	-	-

Note: '-' indicates data not available.

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced:

- Scaffold Hopping: Replacing the D-ring of sampangine with a thiophene ring, as seen in analog S2, has been shown to enhance antifungal activity and improve water solubility[1].
- Structural Simplification: Simplified analogs, such as 22b and 22c, which retain the core pharmacophore, exhibit potent fungicidal activity, even against fluconazole-resistant Candida albicans strains[2].
- Substitution on the Aromatic Rings: The introduction of substituents at the 3-position or the addition of a benzo group at the 4,5-position can enhance both antifungal and antimycobacterial activities[3].
- Iminoquinone Moiety: The 1,4-iminoquinone scaffold is a crucial motif for the generation of reactive oxygen species (ROS), a key mechanism behind the biological activity of these compounds.



• Enamine Substitution: While some modifications enhance activity, the introduction of an enamine group in certain cleistopholine analogs was found to reduce genotoxicity, suggesting a potential avenue for developing safer compounds[6].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts[7][8][9][10][11].

- Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar plates.
 Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final desired concentration.
- Drug Dilution: The sampangine analogs are serially diluted in RPMI-1640 medium in a 96well microtiter plate.
- Inoculation: Each well is inoculated with the prepared fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[4][12][13][14].

 Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.



- Compound Treatment: The cells are treated with various concentrations of the sampangine analogs and incubated for 48-72 hours.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4
 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

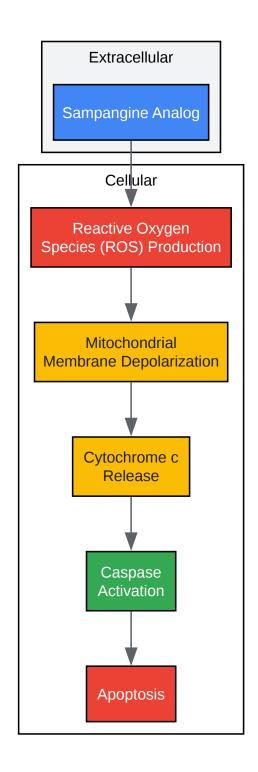
Mechanism of Action: Signaling Pathways and Experimental Workflow

The biological activities of **sampangine** analogs are largely attributed to their ability to induce oxidative stress and subsequently trigger programmed cell death, or apoptosis.

Sampangine-Induced Apoptosis Pathway

Sampangine and its analogs can induce the production of reactive oxygen species (ROS) within cells. This increase in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.





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Caption: Sampangine-induced apoptosis signaling pathway.

Experimental Workflow for Evaluating Cytotoxicity



The following diagram illustrates a typical workflow for assessing the cytotoxic effects of **sampangine** analogs.



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Caption: Experimental workflow for cytotoxicity testing.

In conclusion, the exploration of **sampangine** analogs has yielded promising candidates with enhanced biological activities and improved physicochemical properties. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications in optimizing the therapeutic potential of this natural product scaffold. Further investigation into the precise molecular targets and the development of in vivo models will be crucial in translating these findings into novel therapeutic agents.

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